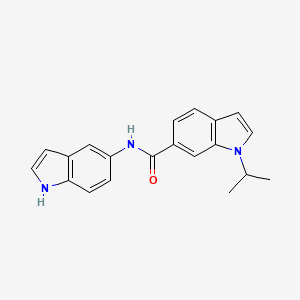
N-(1H-indol-5-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1H-indol-5-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide is a useful research compound. Its molecular formula is C20H19N3O and its molecular weight is 317.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1H-indol-5-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide, a compound belonging to the indole class, has garnered attention in recent years due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N2O. Its structure features two indole rings connected via a carboxamide linkage, which is crucial for its biological activity. The presence of the propan-2-yl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, particularly in glioblastoma and breast cancer models.
Table 1: IC50 Values of this compound Against Different Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.65 |
| HeLa (Cervical) | 2.41 |
| U87MG (Glioblastoma) | 0.19 |
These values indicate that the compound is particularly potent against U87MG cells, suggesting a potential for further development as an anticancer agent.
The mechanism by which this compound exerts its effects appears to involve several pathways:
- Induction of Apoptosis : The compound promotes apoptosis through the activation of caspases, which are critical for the apoptotic process.
- Cell Cycle Arrest : Flow cytometry analyses have shown that treatment with this compound leads to G1 phase arrest in MCF-7 cells, indicating interference with cell cycle progression.
- Microtubule Disruption : Similar to other indole derivatives, it may disrupt microtubule dynamics, leading to cytotoxicity in rapidly dividing cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of indole derivatives. Modifications at various positions on the indole ring have been explored:
Table 2: Summary of Structural Modifications and Their Effects on Biological Activity
| Modification Position | Change Made | Effect on Activity |
|---|---|---|
| 2-Indole Position | Substitution with alkyl groups | Increased cytotoxicity |
| 5-Indole Position | Hydroxylation | Altered pharmacokinetics |
| Carboxamide Group | Variation in substituents | Enhanced binding affinity |
Studies indicate that substituents at the 2-position significantly influence the compound's ability to induce apoptosis and inhibit cell proliferation .
Case Studies
A notable case study involved the evaluation of this compound against a panel of cancer cell lines. The study highlighted:
- In vitro Efficacy : The compound showed selective cytotoxicity towards cancer cells while sparing normal cells at higher concentrations.
Clinical Implications
The promising results from preclinical studies suggest potential therapeutic applications in oncology. Further investigations are warranted to explore combination therapies and assess the compound's efficacy in vivo.
Eigenschaften
Molekularformel |
C20H19N3O |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
N-(1H-indol-5-yl)-1-propan-2-ylindole-6-carboxamide |
InChI |
InChI=1S/C20H19N3O/c1-13(2)23-10-8-14-3-4-16(12-19(14)23)20(24)22-17-5-6-18-15(11-17)7-9-21-18/h3-13,21H,1-2H3,(H,22,24) |
InChI-Schlüssel |
QZYSOBPGOBXMPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















